Avoid yield loss from ester saponification: this free acid enables direct room-temperature amidation for Pks13 inhibitor synthesis. - Eliminates 24-hr hydrolysis step, preventing ~12.6% material loss. - Orthogonal reactivity: C3-COOH for amide coupling, C5-OH for subsequent etherification or target binding. - Essential for coumestan frameworks and anti-TB SAR campaigns. In stock for immediate dispatch.
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is a highly functionalized heterocyclic building block characterized by a rigid benzofuran core, a C2-phenyl ring, a reactive C3-carboxylic acid, and a modifiable C5-hydroxyl group . In industrial and medicinal chemistry, it is primarily procured as a critical intermediate for the synthesis of complex benzofuran-3-carboxamides and coumestan derivatives, including potent Polyketide Synthase 13 (Pks13) inhibitors targeted against multidrug-resistant Mycobacterium tuberculosis[1]. The specific substitution pattern offers orthogonal reactivity, allowing for direct amidation at the C3 position while preserving the C5-phenol for subsequent etherification or vital hydrogen-bonding interactions in biological targets [1].
Substituting this compound with its corresponding ester (ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate) or simpler analogs (such as 2-phenylbenzofuran-3-carboxylic acid) fundamentally disrupts established synthetic workflows. Procuring the ethyl ester necessitates a harsh, 24-hour saponification step at 60 °C prior to coupling, which reduces overall throughput and incurs a material loss of approximately 12.6% [1]. Conversely, utilizing an analog lacking the C5-hydroxyl group eliminates the ability to perform divergent 5-O-alkylation or exploit the phenol moiety for critical target-site interactions, rendering it useless for specific structure-activity relationship (SAR) campaigns [1]. For direct, room-temperature amidation using standard coupling reagents like EDC/HOBt, the pre-formed free carboxylic acid is strictly required [1].
When synthesizing benzofuran-3-carboxamides, utilizing the free acid directly streamlines the process compared to starting from the ethyl ester. The free acid undergoes direct amidation at room temperature overnight, whereas the ester requires a prior 24-hour saponification step at 60 °C, which only yields 87.4% of the desired acid [1].
| Evidence Dimension | Synthetic steps and material retention prior to amidation |
| Target Compound Data | Directly undergoes amidation at room temperature overnight with EDC/HOBt. |
| Comparator Or Baseline | Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate requires a 24-hour saponification at 60 °C (87.4% yield) before amidation. |
| Quantified Difference | Eliminates one synthetic step, saves 24 hours of heating, and prevents a 12.6% yield loss during deprotection. |
| Conditions | Standard peptide-coupling conditions (EDC·HCl, HOBt, 3-methylpyridine, DMF, rt) vs. LiOH hydrolysis (1,4-dioxane/H2O, 60 °C). |
Procuring the free acid directly accelerates the synthesis of benzofuran-3-carboxamide libraries by eliminating a time-consuming and yield-reducing deprotection step.
The target compound features two distinct reactive sites—a C3-carboxylic acid and a C5-hydroxyl group—allowing for orthogonal derivatization. In contrast, simpler analogs like 2-phenylbenzofuran-3-carboxylic acid lack the C5-hydroxyl, restricting modification solely to the C3 position and limiting the structural diversity of the resulting compound library [1].
| Evidence Dimension | Number of independent derivatization sites |
| Target Compound Data | Two orthogonal sites: C3-carboxylic acid (amidation/esterification) and C5-hydroxyl (etherification/functionalization). |
| Comparator Or Baseline | 2-Phenylbenzofuran-3-carboxylic acid provides only one site (C3-carboxylic acid). |
| Quantified Difference | Enables multi-dimensional analog generation (modifying both C3 and C5) versus single-point modification. |
| Conditions | Divergent synthesis workflows in drug discovery. |
For drug discovery programs targeting complex binding pockets, the presence of the 5-hydroxyl group is essential for exploring lipophilic and hydrogen-bonding interactions that simpler analogs cannot access.
As a stable building block, 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid can be stored at room temperature and activated in situ using standard coupling reagents. This offers a significant handling advantage over pre-activated benzofuran-3-carbonyl chlorides, which are highly moisture-sensitive and prone to rapid degradation during storage and benchtop manipulation.
| Evidence Dimension | Benchtop stability and activation requirements |
| Target Compound Data | Stable solid, activated in situ using standard coupling reagents (EDC/HOBt). |
| Comparator Or Baseline | Pre-activated benzofuran-3-carbonyl chlorides are highly moisture-sensitive and degrade upon storage. |
| Quantified Difference | Allows long-term room-temperature storage and reproducible coupling yields without requiring strict anhydrous storage conditions. |
| Conditions | Benchtop handling and storage in standard medicinal chemistry laboratories. |
The stable free acid form ensures reliable procurement, extended shelf life, and reproducible performance in high-throughput coupling reactions.
Ideal as the core building block for synthesizing benzofuran-3-carboxamide derivatives, specifically Polyketide Synthase 13 (Pks13) inhibitors used in multidrug-resistant tuberculosis research, where direct amidation of the C3-acid is required[1].
The optimal starting material for generating structurally diverse libraries via orthogonal functionalization, utilizing the C3-carboxylic acid for amide bond formation and the C5-hydroxyl group for subsequent etherification or cross-coupling [1].
Serves as a critical intermediate in the development of coumestan-based frameworks, where the precise oxygenation pattern (5-OH) and the 2-phenyl substitution dictate the final architectural and electronic properties of the cyclized products [2].